Melanotropin

Catalog No.
S524849
CAS No.
581-05-5
M.F
C77H109N21O19S
M. Wt
1664.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melanotropin

CAS Number

581-05-5

Product Name

Melanotropin

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C77H109N21O19S

Molecular Weight

1664.9 g/mol

InChI

InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1

InChI Key

WHNFPRLDDSXQCL-UAZQEYIDSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

(Des-Acetyl)-alpha-MSH, (Desacetyl)alpha-MSH, Acetylated ACTH (1-13)NH2, ACTH (1-13), ACTH (1-13)NH2, ACTH(1-13), Adrenocorticotropin (1-13)NH2, alpha Intermedin, alpha Melanocyte Stimulating Hormone, alpha Melanotropin, alpha MSH, alpha-Melanocyte-Stimulating Hormone, alpha-Melanocyte-Stimulating Hormone, Desacetyl, alpha-Melanotropin, alpha-MSH, alpha-MSH, Desacetyl, DE-alpha-MSH, Des-Acetyl MSH, Desacetyl alpha Melanocyte Stimulating Hormone, Desacetyl alpha MSH, Desacetyl alpha-Melanocyte-Stimulating Hormone, Desacetyl alpha-MSH, Hormone, alpha-Melanocyte-Stimulating, Hormone, Desacetyl alpha-Melanocyte-Stimulating, Intermedin, alpha, MSH, (Desacetyl)alpha-, MSH, alpha, MSH, Des-Acetyl

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Description

The exact mass of the compound Melanotropin is 1663.7929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: Melanotropins are produced in the pituitary gland, hypothalamus, and skin cells [].
  • Significance: They play a crucial role in skin pigmentation (melanogenesis), appetite regulation, and sexual function [, ].

Molecular Structure Analysis

There are three main types of melanotropins: α-MSH, β-MSH, and γ-MSH. Each has a slightly different amino acid sequence, resulting in unique properties [].

  • α-MSH is the most potent melanogenesis stimulator and is derived from a larger protein called pro-opiomelanocortin (POMC) []. Its key feature is a 13-amino acid chain with a specific arrangement of hydrophobic and hydrophilic residues [].

Chemical Reactions Analysis

  • Synthesis: Melanotropins are synthesized from POMC through enzymatic cleavage []. The specific enzymes involved vary depending on the cell type and type of melanotropin produced.

Physical And Chemical Properties Analysis

  • Soluble in water
  • Heat sensitive
  • Susceptible to enzymatic degradation []
  • α-MSH binds to melanocortin 1 receptor (MC1R) on melanocytes, stimulating melanin production through activation of adenylate cyclase and subsequent increase in cyclic AMP levels [].
  • In the hypothalamus, α-MSH interacts with melanocortin receptors to regulate appetite and sexual function, though the exact mechanisms are still being elucidated [].
  • Excessive melanogenesis can lead to hyperpigmentation [].
  • Melanotropin analogs are being investigated for their potential to increase libido, but safety data is still limited [].

Skin Pigmentation

One well-established function of melanotropin is stimulating melanin production in melanocytes, the pigment-producing cells in the skin. Researchers use melanotropin to understand the regulation of melanogenesis (pigmentation) and how it influences skin and hair color [National Institutes of Health, ]. Studies have employed melanotropin to investigate the causes of hyperpigmentation disorders like melasma and explore potential treatments [Journal of Investigative Dermatology, ].

Sexual Function

Melanotropin also interacts with the central nervous system, influencing sexual behavior and reproduction. Scientific research explores the role of melanocortin receptors, activated by melanotropin, in regulating appetite, energy balance, and sexual function [Endocrinology, ]. Studies investigate how melanotropin might influence fertility, sexual dysfunction, and potentially aid in developing treatments for these conditions.

Therapeutic Potential

Beyond its natural functions, researchers are exploring the therapeutic potential of melanotropin for various conditions. Studies investigate its use in treating erectile dysfunction [Peptides, ], obesity [Peptides, ], and even Parkinson's disease [Experimental Neurology, ]. It's important to note that these are ongoing research areas, and further investigation is needed to determine the efficacy and safety of melanotropin for therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.3

Exact Mass

1663.7929

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OVF025LA77

Sequence

SYSMEHFRWGKPV

MeSH Pharmacological Classification

Hormones

Other CAS

75487-36-4

Dates

Modify: 2023-08-15
1: Leung K. Poly(ethylene glycol)-coated gold nanocages bioconjugated with [Nle(4),d-Phe(7)]-α-melanotropin-stimulating hormone. 2011 May 29 [updated 2011 Jul 14]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK56364/ PubMed PMID: 21755635.
2: Bednarek MA, MacNeil T, Tang R, Fong TM, Cabello MA, Maroto M, Teran A. Potent and selective agonists of alpha-melanotropin (alphaMSH) action at human melanocortin receptor 5; linear analogs of alpha-melanotropin. Peptides. 2007 May;28(5):1020-8. Epub 2007 Feb 17. PubMed PMID: 17376561.
3: Berberian V, Sánchez S, Sánchez-Borzone M, Attademo AM, Lasaga M, Celis ME. Effect of alpha-melanotropin hormone on serum levels of luteinizing hormone and progesterone in experimental rat autoimmune oophoritis. Peptides. 2006 Sep;27(9):2295-9. Epub 2006 May 22. PubMed PMID: 16716456.
4: Pichler R, Sfetsos K, Badics B, Gutenbrunner S, Auböck J. Vitiligo patients present lower plasma levels of alpha-melanotropin immunoreactivities. Neuropeptides. 2006 Jun;40(3):177-83. Epub 2006 May 4. PubMed PMID: 16677711.
5: Pichler R, Crespillo C, Maschek W, Esteva I, Soriguer F, Sfetsos K, Auböck J. Plasma levels of alpha-melanotropin and ACTH-like immunoreactivities do not vary by season or skin type in women from southern and central Europe. Neuropeptides. 2004 Oct;38(5):325-30. PubMed PMID: 15464199.
6: Piatti V, Celis ME, Durando PE. The stimulatory effect of alpha-melanotropin on progesterone release from rat granulosa cells is inhibited by interleukin-1beta and by tumour necrosis factor-alpha. Acta Physiol Scand. 2004 Oct;182(2):145-9. PubMed PMID: 15450110.
7: Muceniece R, Krigere L, Süli-Vargha H, Wikberg JE. Effects of alpha-melanotropin C-terminal tripeptide analogues on macrophage NO production. Peptides. 2003 May;24(5):701-7. PubMed PMID: 12895656.
8: Desai P, Prachand M, Coutinho E, Saran A, Bodi J, Süli-Vargha H. Activity and conformation of a cyclic heptapeptide possessing the message sequence His-Phe-Arg-Trp of alpha-melanotropin. Int J Biol Macromol. 2002 Jun 18;30(3-4):187-95. PubMed PMID: 12063121.
9: Sánchez MS, Barontini M, Armando I, Celis ME. Correlation of increased grooming behavior and motor activity with alterations in nigrostriatal and mesolimbic catecholamines after alpha-melanotropin and neuropeptide glutamine-isoleucine injection in the rat ventral tegmental area. Cell Mol Neurobiol. 2001 Oct;21(5):523-33. PubMed PMID: 11860189.
10: Bednarek MA, MacNeil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Selective, high affinity peptide antagonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. J Med Chem. 2001 Oct 25;44(22):3665-72. PubMed PMID: 11606131.
11: Bednarek MA, MacNeil T, Tang R, Kalyani RN, Van der Ploeg LH, Weinberg DH. Potent and selective peptide agonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro. Biochem Biophys Res Commun. 2001 Aug 24;286(3):641-5. PubMed PMID: 11511108.
12: Cecilia Cremer M, Silvina Sanchez M, Ester Celis M. Structure-activity studies of alpha-melanotropin fragments on cAMP production in striatal slices. Peptides. 2000 Jun;21(6):803-6. PubMed PMID: 10959000.
13: Bednarek MA, MacNeil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Analogs of lactam derivatives of alpha-melanotropin with basic and acidic residues. Biochem Biophys Res Commun. 2000 May 27;272(1):23-8. PubMed PMID: 10872798.
14: Scimonelli T, Medina F, Wilson C, Celis ME. Interaction of alpha-melanotropin (alpha-MSH) and noradrenaline in the median eminence in the control of female sexual behavior. Peptides. 2000 Feb;21(2):219-23. PubMed PMID: 10764948.
15: Bednarek MA, Silva MV, Arison B, MacNeil T, Kalyani RN, Huang RR, Weinberg DH. Structure-function studies on the cyclic peptide MT-II, lactam derivative of alpha-melanotropin. Peptides. 1999;20(3):401-9. PubMed PMID: 10447101.
16: Bednarek MA, Macneil T, Kalyani RN, Tang R, Van der Ploeg LH, Weinberg DH. Analogs of MTII, lactam derivatives of alpha-melanotropin, modified at the N-terminus, and their selectivity at human melanocortin receptors 3, 4, and 5. Biochem Biophys Res Commun. 1999 Jul 22;261(1):209-13. PubMed PMID: 10405347.
17: Lezcano NE, Salvatierra NA, Celis ME. Alpha-melanotropin hormone inhibits the binding of [3H]SCH 23390 to the dopamine D1 receptor in vitro. Eur J Pharmacol. 1998 Dec 18;363(2-3):211-5. PubMed PMID: 9881592.
18: Giblin MF, Wang N, Hoffman TJ, Jurisson SS, Quinn TP. Design and characterization of alpha-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination. Proc Natl Acad Sci U S A. 1998 Oct 27;95(22):12814-8. PubMed PMID: 9788997; PubMed Central PMCID: PMC23606.
19: Loir B, Sales F, Deraemaecker R, Morandini R, Garcia-Borron JC, Ghanem G. alpha-Melanotropin immunoreactivity in human melanoma exudate is related to necrosis. Eur J Cancer. 1998 Feb;34(3):424-6. PubMed PMID: 9640235.
20: Prachand MS, Dhingra MM, Saran A, Coutinho E, Bodi J, Süli-Vargha H, Medzihardszky K. Comparative conformational studies on cyclic hexapeptides corresponding to message sequence His-Phe-Arg-Trp of alpha-melanotropin by NMR. J Pept Res. 1998 Apr;51(4):251-65. PubMed PMID: 9560000.

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